Reduced Acidity Relative to Parent Pyridazine-4-carboxylic acid: pKa Shift of +0.29 Units
6-Methylpyridazine-4-carboxylic acid exhibits a predicted pKa of 3.47±0.10, which is 0.29 log units higher (less acidic) than the unsubstituted pyridazine-4-carboxylic acid parent scaffold (pKa 3.18±0.10, predicted) . This difference is attributed to the electron-donating effect of the 6-methyl group, which slightly destabilizes the carboxylate anion. The shift means that at pH 3.2, the parent compound is approximately 50% ionized while the 6-methyl derivative is only about 35% ionized, impacting aqueous solubility and the ability to form crystalline salts [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.47±0.10 |
| Comparator Or Baseline | Pyridazine-4-carboxylic acid (CAS 50681-25-9): pKa = 3.18±0.10 |
| Quantified Difference | ΔpKa = +0.29 (target less acidic by nearly a factor of 2 in Ka) |
| Conditions | Predicted values from Chemicalbook database; experimental confirmation not available in open literature |
Why This Matters
The pKa difference directly affects the pH-dependent ionization state, which governs aqueous solubility, salt formation feasibility, and the compound's behavior in pH-controlled coupling reactions—critical for successful amide bond formation in medicinal chemistry workflows.
- [1] Ningbo Inno Pharmchem. 4-Pyridazinecarboxylic Acid: An Overview of Its Properties and Applications. Reported pKa 3.9 (alternative experimental value). Published 2023-04-06. Available at: https://www.nbinno.com/?news/JVI-4-pyridazinecarboxylic-acid-an-overview-of-its-properties-and-applications View Source
